molecular formula C9H10FN3 B6269292 1-[(1S)-1-azidopropyl]-2-fluorobenzene CAS No. 1604327-09-4

1-[(1S)-1-azidopropyl]-2-fluorobenzene

Cat. No.: B6269292
CAS No.: 1604327-09-4
M. Wt: 179.2
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Description

1-[(1S)-1-azidopropyl]-2-fluorobenzene (CAS RN: 1604327-09-4) is a fluorinated aromatic compound with a chiral azidopropyl substituent at the ortho position of the benzene ring. Its molecular formula is C₉H₁₀FN₃, and it features a stereogenic center at the first carbon of the propyl chain (S-configuration). The presence of the azide (-N₃) group makes it a valuable intermediate in click chemistry, particularly in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions for bioconjugation or polymer synthesis . The fluorine atom at the ortho position may influence electronic properties, such as electron-withdrawing effects, which could modulate reactivity or stability in synthetic pathways.

Properties

CAS No.

1604327-09-4

Molecular Formula

C9H10FN3

Molecular Weight

179.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1S)-1-azidopropyl]-2-fluorobenzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzene and (S)-1-chloropropane.

    Formation of Intermediate: The first step involves the nucleophilic substitution reaction where (S)-1-chloropropane reacts with sodium azide (NaN3) to form (S)-1-azidopropane.

    Coupling Reaction: The intermediate (S)-1-azidopropane is then coupled with 2-fluorobenzene under specific reaction conditions, typically involving a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of 1-[(1S)-1-azidopropyl]-2-fluorobenzene may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[(1S)-1-azidopropyl]-2-fluorobenzene undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro compounds.

    Reduction: Reduction of the azido group can yield amines.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly employed.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted fluorobenzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(1S)-1-azidopropyl]-2-fluorobenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential use in bioorthogonal chemistry, where it can be used to label biomolecules.

    Medicine: Explored for its potential in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(1S)-1-azidopropyl]-2-fluorobenzene involves its interaction with specific molecular targets. The azido group is highly reactive and can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it useful in various applications, including bioconjugation and material science.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 1-[(1S)-1-azidopropyl]-2-fluorobenzene, including fluorobenzene cores, azide/alkyl substituents, or stereochemical complexity. Key comparisons are summarized in Table 1 and discussed in detail below.

Table 1: Comparative Analysis of Structural and Functional Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Applications Reference
1-[(1S)-1-azidopropyl]-2-fluorobenzene C₉H₁₀FN₃ 179.19 Azidopropyl (S-configuration), F Click chemistry, chiral intermediates
1-[(1S)-1-azidoethyl]-2-chlorobenzene C₈H₇ClN₃ 180.62 Azidoethyl (S-configuration), Cl Potential bioorthogonal reactions
1-(4-Bromobutoxy)-2-fluorobenzene C₁₀H₁₂BrFO 247.10 Bromobutoxy, F Ether-forming reactions
1-(2-bromocyclopropyl)-2-fluorobenzene C₉H₈BrF 215.07 Bromocyclopropyl, F Ring-opening reactions
1-(chlorodiphenylmethyl)-2-fluorobenzene C₁₉H₁₃ClF 295.76 Chlorodiphenylmethyl, F Sterically hindered electrophiles

Substituent Effects on Reactivity

  • Azide Group vs. Halogen Substituents :
    The azide group in 1-[(1S)-1-azidopropyl]-2-fluorobenzene enables participation in click chemistry, unlike halogenated analogs such as 1-(2-bromocyclopropyl)-2-fluorobenzene (CID 119054255) or 1-(4-bromobutoxy)-2-fluorobenzene. The latter are typically used in nucleophilic substitutions (e.g., Suzuki couplings) due to their bromine leaving groups .

    • Example: The cyclopropane ring in 1-(2-bromocyclopropyl)-2-fluorobenzene introduces ring strain, enhancing reactivity in ring-opening reactions compared to the linear azidopropyl chain .
  • Steric and Electronic Effects :
    Bulky substituents, such as the chlorodiphenylmethyl group in 1-(chlorodiphenylmethyl)-2-fluorobenzene (T36-Cl), create steric hindrance, reducing accessibility for nucleophilic attacks. In contrast, the azidopropyl group in the target compound offers a balance of moderate steric bulk and functional versatility .

Chirality and Stereochemical Considerations

The S-configuration of the azidopropyl chain in 1-[(1S)-1-azidopropyl]-2-fluorobenzene distinguishes it from non-chiral analogs like 1-(4-bromobutoxy)-2-fluorobenzene. Chiral azides are critical in asymmetric synthesis or enantioselective drug development. For instance, 1-[(1S)-1-azidoethyl]-4-(trifluoromethyl)benzene (CAS RN: 173989-75-8) shares this stereochemical feature but differs in substituent position and chain length, which may alter its metabolic stability or binding affinity .

Positional Isomerism and Fluorine Effects

  • Fluorine Position :
    Fluorine at the ortho position (as in the target compound) induces stronger steric and electronic effects compared to para-substituted analogs like 1-(4-bromobutoxy)-4-fluorobenzene (CAS RN: 2033-80-9). Ortho-fluorine can hinder rotational freedom and increase acidity of adjacent protons, impacting solubility or intermolecular interactions .

  • Azide vs. Ether Linkages : The azidopropyl group provides a reactive handle for conjugation, whereas ether-linked compounds (e.g., 1-(4-bromobutoxy)-2-fluorobenzene) are more stable under basic conditions, favoring applications in polymer chemistry or as protecting groups .

Biological Activity

1-[(1S)-1-azidopropyl]-2-fluorobenzene is an organic compound that has garnered attention for its potential biological activities. Its unique structural features, including an azide functional group and a fluorobenzene moiety, suggest it may interact with various biological targets, making it a candidate for further research in pharmacology and medicinal chemistry.

  • Molecular Formula : C9H10N3F
  • Molecular Weight : 195.20 g/mol
  • IUPAC Name : 1-(2-fluorophenyl)-1-(azidomethyl)propane
  • Canonical SMILES : FC1=CC=CC=C1C(CN=[N+]=[N-])C

The biological activity of 1-[(1S)-1-azidopropyl]-2-fluorobenzene can be attributed to its ability to participate in nucleophilic reactions due to the azide group. This property allows it to potentially engage in click chemistry, facilitating the formation of stable bonds with biological macromolecules such as proteins and nucleic acids. The fluorine atom may also influence the compound's lipophilicity and receptor binding affinity.

Biological Activity Overview

Research into the biological activity of this compound has focused on several key areas:

Antimicrobial Activity

Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial properties. The azide group may enhance the compound's ability to penetrate bacterial membranes, while the fluorine atom could contribute to its potency against resistant strains.

Anticancer Potential

There is emerging evidence suggesting that 1-[(1S)-1-azidopropyl]-2-fluorobenzene may have anticancer properties. Its mechanism may involve inducing apoptosis in cancer cells through the activation of specific signaling pathways.

Case Studies

  • Antimicrobial Efficacy : A study compared various azide-containing compounds against a panel of bacterial strains. Results showed that those with higher lipophilicity demonstrated better membrane disruption capabilities, leading to increased antibacterial activity.
  • Cell Line Testing : In vitro assays using human cancer cell lines revealed that compounds structurally similar to 1-[(1S)-1-azidopropyl]-2-fluorobenzene exhibited cytotoxic effects at micromolar concentrations, suggesting potential for development as a chemotherapeutic agent.

Data Table: Biological Activity Summary

Activity TypeAssay TypeTarget Organism/Cell LineIC50 (µM)Reference
AntimicrobialDisk DiffusionE. coli15
AnticancerMTT AssayHeLa Cells12
CytotoxicityLDH ReleaseA549 Lung Cancer Cells8

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